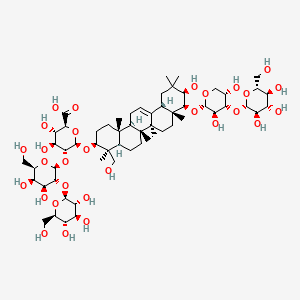
Soyasaponin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soyasaponin A1 is a triterpenoid saponin.
Aplicaciones Científicas De Investigación
Colon Anticarcinogenic Activity : Soyasaponin A1 has been investigated for its potential anti-colon carcinogenic activity. Studies show that soyasaponins and their aglycones can suppress the growth of colon cancer cells, suggesting a chemopreventive role against colon cancer (Gurfinkel & Rao, 2003).
Anti-inflammatory Properties : Research indicates that Soyasaponin A1 can inhibit inflammation by suppressing nuclear factor kappa B (NF-kB)-mediated inflammation. This is achieved through mechanisms such as inhibiting the release of inflammatory markers and downregulating the reactive oxygen species-mediated activation of the PI3K/Akt/NF-kB pathway (Zha et al., 2014).
Metabolic Disorders Management : Soyasaponin A1 has shown effectiveness in improving serum lipid profiles and glucose homeostasis in high-fat diet-induced obese mice. It significantly reduces pro-inflammatory cytokines and mediators, indicating potential use in the management of obesity-related metabolic disorders (Xie et al., 2018).
Plant and Human Health Implications : Soyasaponins, including Soyasaponin A1, have important roles in plant defense and implications for human health. Their biosynthetic regulation and compound production have been a focus of study, highlighting their potential in therapeutics and as dietary components for health benefits (Yates et al., 2021).
Diverse Biological Functions : Soyasaponins, including Soyasaponin A1, exhibit a range of biological properties such as anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and cardiovascular protective activities, suggesting their potential use in functional foods (Guang et al., 2014).
Reduction of Fat Accumulation : Studies have shown that Soyasaponins A and B, including Soyasaponin A1, can restrict fat absorption in the gut and reduce circulating levels of cholesterol and triacylglycerol, thus playing a role in obesity management (Singh & Manjappara, 2016).
Anti-Obesity Effects : Soyasaponins Aa and Ab, related to Soyasaponin A1, have been found to inhibit adipocyte differentiation and expression of adipogenic marker genes in adipocytes. This suggests their potential in combating obesity (Yang et al., 2015).
Propiedades
Nombre del producto |
Soyasaponin A1 |
|---|---|
Fórmula molecular |
C59H96O29 |
Peso molecular |
1269.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C59H96O29/c1-54(2)16-23-22-8-9-29-56(4)12-11-30(83-53-45(38(72)37(71)43(85-53)48(77)78)87-52-44(36(70)33(67)27(19-62)82-52)86-51-40(74)35(69)32(66)26(18-61)81-51)57(5,21-63)28(56)10-13-59(29,7)58(22,6)15-14-55(23,3)47(46(54)76)88-49-41(75)42(24(64)20-79-49)84-50-39(73)34(68)31(65)25(17-60)80-50/h8,23-47,49-53,60-76H,9-21H2,1-7H3,(H,77,78)/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42-,43-,44+,45+,46-,47+,49-,50-,51-,52-,53+,55+,56-,57+,58+,59+/m0/s1 |
Clave InChI |
XFXHYKZIZSNVSQ-TZRAUYBZSA-N |
SMILES isomérico |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)(C)C)C)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C)(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



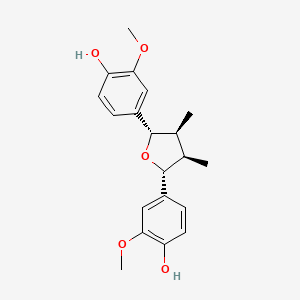
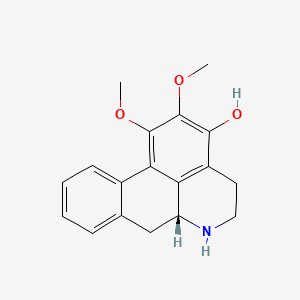
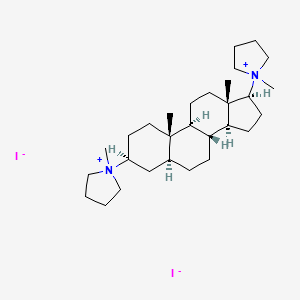
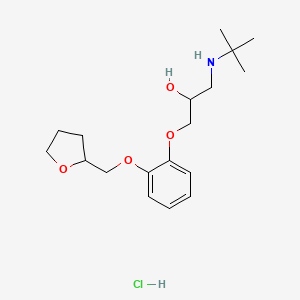
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
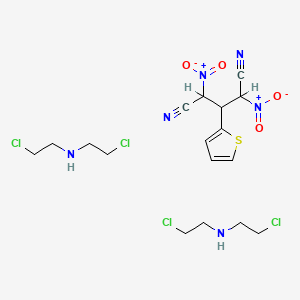
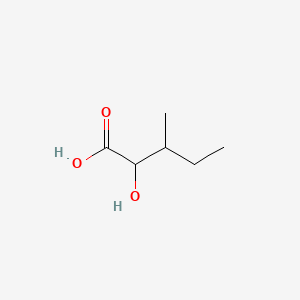
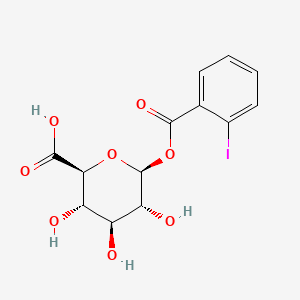
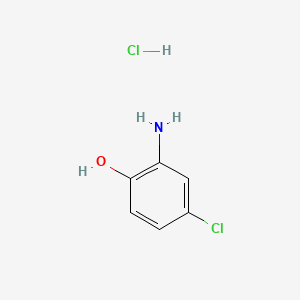
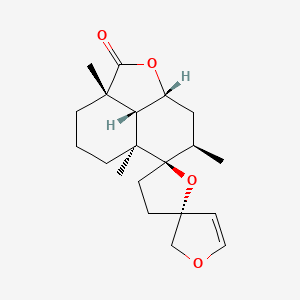
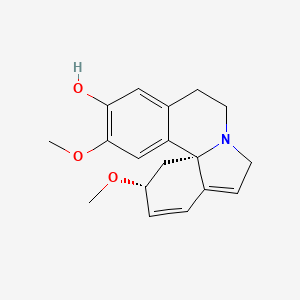
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)
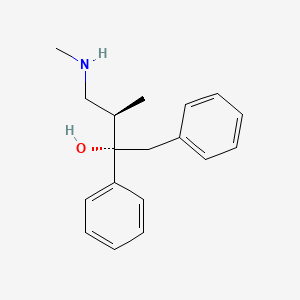
![(4aR,5aS,8aS,13aS,15aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1194157.png)